molecular formula C7H15NO3S B2751786 (1-Methanesulfonylpiperidin-3-yl)methanol CAS No. 349403-27-6

(1-Methanesulfonylpiperidin-3-yl)methanol

Cat. No.: B2751786
CAS No.: 349403-27-6
M. Wt: 193.26
InChI Key: UYQYZGXVWCKXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-Methanesulfonylpiperidin-3-yl)methanol” is a chemical compound with the molecular formula C7H15NO3S . It has a molecular weight of 193.27 and is typically available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15NO3S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Activation and Inactivation of Methanol

A study on Methanosarcina barkeri highlights the conversion of methanol to methane, involving methanol:2-mercaptoethanesulfonic acid methyltransferase. This process is sensitive to inactivation by oxygen and activation by ATP and Mg2+, demonstrating the enzyme's pivotal role in methane biosynthesis and its potential for bioengineering applications (van der Meijden et al., 1983).

Ratiometric Fluorescence Response for Methanesulfonic Acid

The development of a sensitive and selective method for determining methanesulfonic acid using N-methylacridone fluorophore suggests applications in analytical chemistry for environmental monitoring and chemical analysis (Masuda et al., 2005).

Selective Oxidation of Methane and Ethane

Research on the selective oxidation of methane and ethane to alcohols in various solvents underscores the potential for developing efficient processes for converting these gases into more valuable chemicals. This work provides insights into the chemical activation and conversion mechanisms, offering pathways for industrial application (Sen et al., 1994).

Direct Conversion of Methane to Methanesulfonic Acid

A direct process for converting methane to methanesulfonic acid, an industrially significant chemical, highlights the economic and environmental benefits of utilizing methane more effectively. This research outlines a pathway for transforming methane, a major natural gas component, into valuable chemical products, emphasizing the importance of direct conversion technologies (Schüth, 2019).

Methane Activation by Metal-Free Radical Cations

The study on methane activation by SO(2)(*+) radical cations at room temperature, forming methanol and ionized methyl hydrogen sulfoxylate, illustrates the potential of metal-free catalysts in methane conversion. This research provides a foundation for developing novel catalytic systems for methane utilization (de Petris et al., 2009).

Safety and Hazards

The safety information for “(1-Methanesulfonylpiperidin-3-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

(1-methylsulfonylpiperidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQYZGXVWCKXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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